molecular formula C7H7FN4OS B2978238 2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 2411242-69-6

2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2978238
CAS No.: 2411242-69-6
M. Wt: 214.22
InChI Key: OGCCFVMJNPOAAJ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a useful research compound. Its molecular formula is C7H7FN4OS and its molecular weight is 214.22. The purity is usually 95%.
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Biological Activity

2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound belonging to the class of thiadiazole derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available aminothiadiazole intermediates. Recent methods have emphasized green chemistry approaches that utilize eco-friendly solvents and catalysts for the synthesis of thiadiazole derivatives .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicate that these compounds can inhibit the growth of human cancer cell lines such as A549 (lung cancer) and SK-OV-3 (ovarian cancer) with IC50 values ranging from 4.27 µg/mL to 19.5 μM .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 Value (µg/mL)
Compound AA5494.27
Compound BSK-OV-319.5
Compound CHCT15TBD

Antibacterial Activity

The antibacterial properties of this compound have also been documented. Studies demonstrate that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiadiazolo-pyrimidine structures showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 100 µg/mL .

Table 2: Antibacterial Activity Against Selected Bacteria

Compound NameBacteria TestedMIC Value (µg/mL)
Compound DS. aureus50
Compound EE. coli75
Compound FPseudomonas aeruginosa>100

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that thiadiazole derivatives can inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial action may be attributed to the ability to interfere with bacterial cell wall synthesis or function .

Case Studies

Recent investigations have focused on the synthesis and biological evaluation of various thiadiazole derivatives:

  • Alam et al. (2020) reported on a series of thiadiazole derivatives showcasing significant anticancer activity across multiple human cancer cell lines.
  • Nagaraju et al. (2021) synthesized novel thiadiazolopyrimidine compounds demonstrating potent antimicrobial effects and highlighted their potential as lead compounds in drug development.

Properties

IUPAC Name

2-(aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN4OS/c1-3-5(8)6(13)12-7(10-3)14-4(2-9)11-12/h2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCCFVMJNPOAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)SC(=N2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.